molecular formula C10H15BrClN B1525985 1-(3-Bromophenyl)-2-methylpropan-2-amine hydrochloride CAS No. 1354962-99-4

1-(3-Bromophenyl)-2-methylpropan-2-amine hydrochloride

Cat. No.: B1525985
CAS No.: 1354962-99-4
M. Wt: 264.59 g/mol
InChI Key: VDKIAIRXIUNLRH-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2-methylpropan-2-amine hydrochloride is a chemical intermediate of interest in organic and medicinal chemistry research. The 3-bromophenyl moiety is a versatile functional handle that enables further structural elaboration via metal-catalyzed cross-coupling reactions, a powerful tool for constructing complex molecules . As such, this compound serves as a valuable building block for the synthesis of novel chemical entities, particularly in the exploration of structure-activity relationships around amine-containing scaffolds. Researchers utilize this compound in the development of potential pharmacologically active molecules; for instance, structurally related adamantane-based compounds have been investigated for their protective activity against toxins and viruses with an intracellular mode of action . The presence of the bromine atom allows for efficient diversification, facilitating the creation of libraries for high-throughput screening in drug discovery efforts. This product is intended for use in controlled laboratory settings by qualified researchers.

Properties

IUPAC Name

1-(3-bromophenyl)-2-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN.ClH/c1-10(2,12)7-8-4-3-5-9(11)6-8;/h3-6H,7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKIAIRXIUNLRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares the target compound with its closest analogs in terms of substituents, molecular weight, and applications:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-(3-Bromophenyl)-2-methylpropan-2-amine hydrochloride Br 3 C₁₀H₁₄BrClN ~264.6 (estimated) Potential cytotoxic activity (inferred from analogs)
1-(4-Chlorophenyl)-2-methylpropan-2-amine hydrochloride Cl 4 C₁₀H₁₄Cl₂N 220.14 Reference standard for halogen-substituted phenethylamines
1-(3-Fluorophenyl)-2-methylpropan-2-amine hydrochloride F 3 C₁₀H₁₄FClN 203.5 (estimated) High solubility in polar solvents (e.g., methanol, DMSO)
1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride OCH₃ 4 C₁₁H₁₇ClNO 231.7 Explored in asymmetric synthesis and receptor studies
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride Cl, F 3, 2 C₁₀H₁₃Cl₂FN 253.1 Dual halogen substitution for enhanced lipophilicity
1-(3-Bromophenyl)cyclohexan-1-amine hydrochloride Br 3 C₁₂H₁₆BrClN 290.6 Soluble in chloroform and methanol; research chemical applications

Substituent Effects on Physicochemical Properties

  • Substituent Position : Meta-substituted derivatives (e.g., 3-Br, 3-F) exhibit distinct electronic effects compared to para-substituted analogs (e.g., 4-Cl, 4-OCH₃), altering solubility and reactivity .
  • Functional Groups : Methoxy (OCH₃) groups improve solubility in aqueous media but reduce lipophilicity, whereas halogens (Br, Cl) favor lipid membrane permeability .

Preparation Methods

General Synthetic Route Overview

The synthesis of 1-(3-bromophenyl)-2-methylpropan-2-amine typically involves:

  • Starting from appropriately substituted aromatic precursors (e.g., bromophenyl derivatives or bromopyridines).
  • Introduction of the amine functionality through nucleophilic substitution or reductive amination.
  • Formation of the hydrochloride salt for stabilization and isolation.

Thiourea-Mediated Amination of Acetamide Derivative

A well-documented method involves the conversion of an acetamide precursor bearing a 3-bromophenyl substituent into the target amine using thiourea under reflux conditions in ethanol with acetic acid as a catalyst.

Procedure Highlights:

  • Reactants: Acetamide, N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloro- (precursor)
  • Reagents: Thiourea, acetic acid, ethanol solvent
  • Conditions: Reflux overnight
  • Workup: Cooling, filtration, concentration under vacuum, basification with aqueous NaOH (1 M), extraction with dichloromethane, washing with brine, drying over sodium sulfate
  • Yield: 96%
  • Product form: Black oil

Analytical Data:

  • $$ ^1H $$ NMR (400 MHz, CDCl3): Signals at 1.12 ppm (6H, singlet), 1.84 ppm (2H, broad singlet), 2.62 ppm (2H, singlet), aromatic multiplets between 7.08-7.36 ppm.
  • Mass spectrometry (ESI): m/z 228 [M+H]$$^+$$

This method is efficient, providing high yield and purity suitable for further applications.

Reductive Amination and Formylation Pathway

Another approach involves multi-step synthesis starting from 2-bromo-phenylacetic acid derivatives:

  • Conversion to tertiary alcohol via methyl Grignard reagent.
  • Nucleophilic substitution with chloroacetonitrile.
  • Reaction with thiourea to yield the tertiary amine.
  • Amidation with ethyl formate to form N-formyl intermediate.
  • Cyclization and further transformations to the amine.

This method, although more complex, provides a route to structurally related amines and can be adapted for the target compound with appropriate modifications.

Bromination of Aminopyridine Derivatives (Related Methodology)

While focusing on 1-(3-bromophenyl)-2-methylpropan-2-amine, it is relevant to consider bromination techniques of related aromatic amines such as 2-methyl-3-aminopyridine, which can be converted to 2-methyl-3-bromopyridine via controlled bromination under acidic conditions at low temperature (-10 to 0 °C) using bromine and sodium nitrite.

This method exemplifies:

  • Formation of acid salts of amines.
  • Slow addition of bromine under cooling.
  • Subsequent diazotization with sodium nitrite.
  • pH adjustment and extraction.

Yields up to 95% are reported, highlighting the efficiency of controlled bromination in aromatic amines.

Preparation of Hydrochloride Salt

The free amine is typically converted to its hydrochloride salt to improve stability and handling. This involves:

  • Dissolving the free amine in an appropriate solvent.
  • Addition of hydrochloric acid (commonly HCl in dioxane).
  • Stirring at low temperature (e.g., 0 °C) to precipitate the hydrochloride salt.
  • Isolation by filtration and drying.

Stock solution preparation data for the hydrochloride salt is available, indicating solubility and concentration parameters useful for biological assays and formulation.

Summary Table of Preparation Methods

Step Method Description Key Reagents Conditions Yield Notes
1 Thiourea-mediated amination of acetamide derivative Thiourea, acetic acid, ethanol Reflux overnight 96% High yield, straightforward
2 Reductive amination and formylation from bromophenylacetic acid Methyl Grignard, chloroacetonitrile, thiourea, ethyl formate Multi-step, 60 °C stirring 85% (formamide intermediate) Complex, scalable
3 Bromination of aminopyridine derivatives (related) Bromine, sodium nitrite, acid -10 to 0 °C, slow addition 95% Controlled bromination, industrially relevant
4 Hydrochloride salt formation HCl in dioxane 0 °C, stirring Quantitative Stabilizes amine for use

Research Findings and Analysis

  • The thiourea-mediated method is the most direct and high-yielding route for preparing 1-(3-bromophenyl)-2-methylpropan-2-amine, with mild reaction conditions and straightforward purification.
  • Reductive amination pathways offer versatility but require more steps and careful control of reaction parameters.
  • Bromination techniques from related aminopyridines provide insights into selective aromatic bromination under mild, controlled conditions, which could be adapted for similar substrates.
  • Conversion to hydrochloride salt is essential for practical applications, improving solubility and stability, as supported by stock solution preparation protocols.

Q & A

Q. What are the common synthetic routes for 1-(3-Bromophenyl)-2-methylpropan-2-amine hydrochloride, and how can reaction conditions be optimized for higher yield?

Methodological Answer: Synthesis typically involves alkylation of 3-bromophenyl precursors with 2-methylpropan-2-amine derivatives. Key steps include:

  • Nucleophilic substitution : Reacting 3-bromophenyl halides with 2-methylpropan-2-amine in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃ or Et₃N) .
  • Acidification : Post-reaction treatment with HCl to form the hydrochloride salt.
    Optimization Strategies :
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency.
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and tert-butyl groups (δ 1.2–1.5 ppm). Compare with analogous compounds (e.g., chlorophenyl derivatives) .
  • X-ray Crystallography :
    • Use SHELX programs for structure refinement. Key parameters: R-factor < 5%, resolution < 1.0 Å. Hydrogen bonding between amine and chloride ions stabilizes the crystal lattice .

Q. What are the key physicochemical properties (e.g., solubility, logP) critical for its handling in experimental settings?

Methodological Answer:

Property Value Method
Melting Point~234°CDifferential Scanning Calorimetry
logP~4.1HPLC (C18 column)
Solubility in H₂O25 mg/mL (25°C)Gravimetric analysis
Handling Notes : Hygroscopic; store under nitrogen at 4°C.

Advanced Research Questions

Q. What strategies are effective in resolving enantiomers of this chiral amine, and how is enantiomeric excess quantified?

Methodological Answer:

  • Chiral Resolution :
    • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase. Retention times vary by enantiomer .
    • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .
  • Quantification :
    • Polarimetry : Measure optical rotation (e.g., [α]D²⁵ = +15° for R-enantiomer).
    • Circular Dichroism (CD) : Compare spectra to standards .

Q. How does the bromophenyl substituent influence the compound's bioactivity, and what are the implications for receptor binding studies?

Methodological Answer:

  • Bioactivity Mechanism :
    • The bromine atom enhances lipophilicity, improving blood-brain barrier penetration.
    • Receptor Binding : Molecular docking studies (AutoDock Vina) show halogen bonding with serotonin receptor subtypes (e.g., 5-HT₇), reducing Ki values by ~30% compared to non-halogenated analogs .
  • Implications : Bromine’s electron-withdrawing effects stabilize π-π interactions in receptor pockets, as shown in MD simulations (GROMACS) .

Q. What computational approaches are used to model interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) :
    • Simulate ligand-receptor complexes (e.g., 5-HT₇) in explicit solvent (TIP3P water) for 100 ns. Analyze RMSD and binding free energy (MM-PBSA).
  • Density Functional Theory (DFT) :
    • Calculate electrostatic potential surfaces (B3LYP/6-31G*) to predict reactive sites .
  • Machine Learning :
    • Train QSAR models using datasets of halogenated amines to predict IC₅₀ values .

Q. How do variations in synthetic pathways (e.g., choice of halogenating agents) impact the compound's purity and byproduct formation?

Methodological Answer:

  • Halogenation Agents :
    • NBS vs. Br₂ : N-bromosuccinimide (NBS) reduces di-brominated byproducts (<5% vs. 15% with Br₂) .
  • Byproduct Analysis :
    • LC-MS : Detect intermediates (e.g., 1-(3-Bromophenyl)propan-2-one) using m/z 213.07 .
  • Purification :
    • Column Chromatography : Silica gel (hexane:EtOAc 4:1) removes unreacted amines.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromophenyl)-2-methylpropan-2-amine hydrochloride
Reactant of Route 2
1-(3-Bromophenyl)-2-methylpropan-2-amine hydrochloride

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